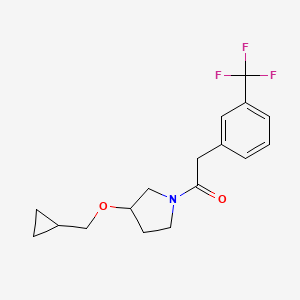

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

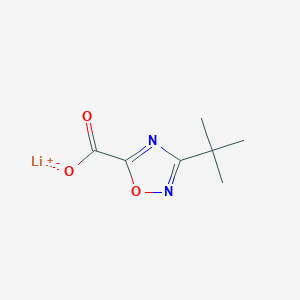

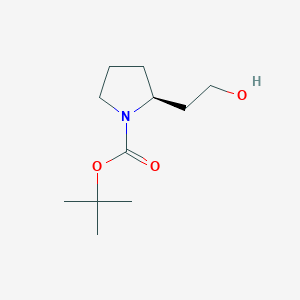

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a cyclopropylmethoxy group and a ketone group. Additionally, the molecule contains a phenyl ring substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction could be used to confirm its structure and analyze its crystallography and conformation .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ketone could undergo reactions such as nucleophilic addition. The trifluoromethyl group could potentially increase the acidity of neighboring protons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar ketone group and the electronegative fluorine atoms in the trifluoromethyl group could impact its solubility and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- One-Pot Synthesis Methods : A study discussed a one-pot non-cyanide method for synthesizing related compounds, which can be relevant for designing efficient and environmentally friendly synthetic routes for similar compounds (Kopchuk et al., 2017).

- Enantioselective Synthesis : Enantioselective nitrile anion cyclization was used for the synthesis of substituted pyrrolidines, providing a method for creating compounds with specific stereochemistry, which could be relevant for the synthesis of enantiomerically pure versions of the compound (Chung et al., 2005).

- Synthesis of Poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] Derivatives : Research on the synthesis of conducting polymers based on related pyrrole structures might provide insights into the electronic and optical properties of similar compounds (Pandule et al., 2014).

Biological and Pharmacological Applications

- Antiviral Activity : A study on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed potential antiviral activity, suggesting that structurally similar compounds could also be explored for their antiviral properties (Attaby et al., 2006).

- Anticonvulsant Activity : A study synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity. The relevance here is in the exploration of similar structures for neurological applications (Kamiński et al., 2015).

Analytical and Material Science Applications

- Characterization Techniques : Research involving the identification and characterization of novel compounds using techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography might provide a methodological framework for studying the compound (Bijlsma et al., 2015).

- Conducting Polymers : The synthesis and property evaluation of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, with a focus on the effects of substituents on their properties, could be relevant for understanding the material science applications of structurally similar compounds (Pandule et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO2/c18-17(19,20)14-3-1-2-13(8-14)9-16(22)21-7-6-15(10-21)23-11-12-4-5-12/h1-3,8,12,15H,4-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXSWVZCRILKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)

![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)

![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630015.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)